Cas no 1356110-72-9 (5-(4-Chlorophenyl)nicotinamide)
5-(4-Chlorophenyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Chlorophenyl)nicotinamide
- 5-(4-Chlorophenyl)nicotimide
- 5-(4-chlorophenyl)pyridine-3-carboxamide
- 1356110-72-9
- DTXSID40744991
- A1-70041
-
- Inchi: 1S/C12H9ClN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)
- InChI Key: XTTINCMHAARQNO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=NC=C(C(N)=O)C=1
Computed Properties
- Exact Mass: 232.0403406g/mol
- Monoisotopic Mass: 232.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56Ų
5-(4-Chlorophenyl)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114708-1g |
5-(4-Chlorophenyl)nicotinamide |
1356110-72-9 | 95% | 1g |
540.00 USD | 2021-06-17 | |
| Chemenu | CM177843-1g |
5-(4-chlorophenyl)nicotinamide |
1356110-72-9 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM177843-1g |
5-(4-chlorophenyl)nicotinamide |
1356110-72-9 | 95% | 1g |
$580 | 2022-06-13 | |
| Cooke Chemical | BD0999748-1g |
5-(4-Chlorophenyl)nicotinamide |
1356110-72-9 | 95+% | 1g |
RMB 2800.00 | 2025-02-21 |
5-(4-Chlorophenyl)nicotinamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-(4-Chlorophenyl)nicotinamide
Comprehensive Overview of 5-(4-Chlorophenyl)nicotinamide (CAS No. 1356110-72-9): Properties, Applications, and Research Insights
5-(4-Chlorophenyl)nicotinamide (CAS 1356110-72-9), a specialized organic compound, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This nicotinamide derivative is characterized by a chlorophenyl group attached to the pyridine ring, which enhances its reactivity and binding affinity in biological systems. Researchers are increasingly exploring its role as a kinase inhibitor precursor or metabolic modulator, aligning with current trends in targeted drug discovery and personalized medicine.
The compound’s molecular structure (C12H9ClN2O) features a chlorophenyl moiety at the 5-position of the nicotinamide scaffold, contributing to its lipophilicity and membrane permeability—a critical factor in drug design. Recent studies highlight its potential in modulating NAD+-dependent enzymes, a hot topic in aging research and cellular metabolism. With the growing interest in small-molecule therapeutics, 1356110-72-9 is frequently cited in patents related to inflammatory pathways and oxidative stress management, addressing common search queries like "nicotinamide derivatives for anti-aging" or "chlorophenyl compounds in drug development."
Synthetic routes to 5-(4-Chlorophenyl)nicotinamide typically involve palladium-catalyzed cross-coupling reactions, reflecting advancements in green chemistry methodologies. Analytical techniques such as HPLC purity analysis and NMR spectroscopy confirm its high stability (>95% purity), making it suitable for rigorous biochemical assays. Industry professionals often search for "CAS 1356110-72-9 supplier" or "nicotinamide analogs for research," underscoring its commercial relevance in the life sciences sector.
Beyond pharmaceuticals, this compound exhibits promise in agricultural chemistry, particularly in developing novel plant growth regulators. Its structural similarity to vitamin B3 derivatives has sparked investigations into crop yield enhancement—a trending topic amid global food security concerns. Environmental studies also explore its biodegradation profile, responding to search trends like "eco-friendly chlorophenyl compounds."
Ongoing research on 1356110-72-9 focuses on structure-activity relationships (SAR) to optimize its bioavailability and target selectivity. Computational modeling studies, frequently searched as "molecular docking with nicotinamide analogs," predict its interactions with proteins like sirtuins—a key area in epigenetics research. The compound’s low cytotoxicity (confirmed via in vitro assays) further supports its translational potential.
Regulatory databases classify 5-(4-Chlorophenyl)nicotinamide as non-hazardous under standard handling conditions, with detailed SDS documentation available for laboratory use. Its shelf-life stability (typically 2+ years at -20°C) makes it a practical choice for long-term studies, addressing common logistical queries from researchers.
In conclusion, CAS 1356110-72-9 represents a versatile building block in modern chemistry, bridging gaps between medicinal chemistry, biotechnology, and sustainable agriculture. Its alignment with high-interest research domains—from NAD+ boosters to precision farming solutions—ensures continued relevance in scientific literature and industrial applications.
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